molecular formula C16H14F3N5O4 B456135 [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Cat. No.: B456135
M. Wt: 397.31g/mol
InChI Key: WVOQCXCZFRRWRS-UHFFFAOYSA-N
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Description

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the nitropyrazole and phenylmethanone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes. Its functional groups can interact with various biological targets, making it a valuable tool for probing biological systems.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its interactions with biological molecules can provide insights into its mechanism of action and therapeutic potential.

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and other products. Its unique properties make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone stands out due to its combination of functional groups and potential applications. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C16H14F3N5O4

Molecular Weight

397.31g/mol

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[4-[(3-nitropyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C16H14F3N5O4/c1-10-8-15(26,16(17,18)19)23(20-10)14(25)12-4-2-11(3-5-12)9-22-7-6-13(21-22)24(27)28/h2-7,26H,8-9H2,1H3

InChI Key

WVOQCXCZFRRWRS-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C=CC(=N3)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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